6-Methylnicotinaldehyde

Overview

Description

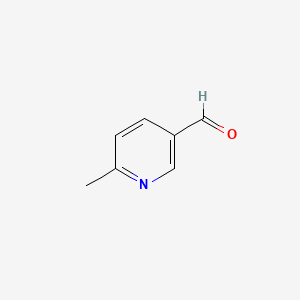

6-Methylnicotinaldehyde (CAS: 53014-84-9) is a pyridine derivative with a methyl group at the 6-position and an aldehyde functional group at the 3-position. Its molecular formula is C₇H₇NO, with a molecular weight of 121.14 g/mol . Key physical properties include a boiling point of 213.7°C at 760 mmHg and a density of 1.095 g/cm³ . This compound is synthesized via oxidation of (6-methylpyridin-3-yl)methanol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C, achieving an 85% yield . It serves as a critical intermediate in medicinal chemistry, notably in the synthesis of TAK1 inhibitors like compound 13n .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylnicotinaldehyde can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of dimethylformamide (DMF). The reaction mixture is then quenched with ammonium chloride and extracted with ethyl acetate. The organic layers are dried and concentrated under reduced pressure, and the residue is purified by chromatography to yield this compound .

Another method involves the oxidation of (6-methylpyridin-3-yl)methanol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -60°C. Triethylamine is then added, and the reaction mixture is allowed to warm to room temperature. The product is extracted with dichloromethane and purified by automated silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-Methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-methylnicotinic acid.

Reduction: It can be reduced to 6-methyl-3-pyridinemethanol.

Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products

Oxidation: 6-Methylnicotinic acid.

Reduction: 6-Methyl-3-pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylnicotinaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical reactions. It can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Nicotinaldehyde Derivatives

The following table compares 6-Methylnicotinaldehyde with structurally related aldehydes, highlighting substituent positions, molecular properties, and applications:

Key Observations:

- Electron-Withdrawing Groups: Methoxy and difluoromethoxy substituents (e.g., 6-Methoxynicotinaldehyde, 6-(Difluoromethoxy)nicotinaldehyde) introduce polarity and metabolic stability, making them favorable in drug design . Positional Isomerism: 2-Methylnicotinaldehyde and 5-Methylpyridine-2-carboxaldehyde demonstrate how aldehyde and methyl group positions alter electronic properties and steric hindrance, impacting reactivity .

Biological Activity

6-Methylnicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, characterized by its unique structural features that influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and can be represented as follows:

- Molecular Weight : 135.14 g/mol

- Functional Groups : Aldehyde, pyridine ring

The presence of the aldehyde group is crucial for its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, suggesting potential use in antimicrobial therapies.

- Antioxidant Properties : Exhibits scavenging activity against free radicals, which may contribute to protective effects in biological systems.

- Anti-cancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation, highlighting its potential as an anti-cancer agent .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The binding interactions involve both the active site and peripheral anionic site of AChE .

- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of this compound. The following table summarizes key similarities and differences:

| Compound Name | Chemical Structure Features | Biological Activity |

|---|---|---|

| 5-Methylnicotinic acid | Lacks aldehyde functionality | Neuroactive properties |

| 2-Methoxy-6-methylnicotinaldehyde | Contains a methoxy group | Antimicrobial and antioxidant activities |

| 4-Cyclopropoxy-6-methylnicotinaldehyde | Cyclopropoxy group enhances reactivity | Potential therapeutic applications |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of this compound derivatives found significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the aldehyde group could enhance efficacy.

- Cancer Cell Proliferation Inhibition : Research involving analogs of this compound demonstrated potent anti-proliferative effects on various cancer cell lines, including breast and lung cancer cells. The most promising derivatives were identified through colony formation assays .

- Inhibitory Activity on AChE : Kinetic studies on the inhibition of AChE revealed that certain derivatives of this compound exhibit mixed-type inhibition, suggesting dual binding modes that could enhance their therapeutic potential in neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylnicotinaldehyde, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer: Begin with nicotinaldehyde derivatives and employ regioselective methylation. Use catalysts like Pd/C or Cu(I) under controlled temperatures (80–120°C) to minimize side products. Monitor purity via HPLC and validate yields through mass spectrometry. Standardize protocols by documenting solvent ratios, reaction times, and catalyst loadings in triplicate experiments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Combine H/C NMR for structural confirmation (e.g., aldehyde proton at ~9.8 ppm, methyl group at ~2.5 ppm). Use FT-IR to identify the carbonyl stretch (~1680 cm) and UV-Vis for electronic transitions. Cross-reference spectral data with NIST Chemistry WebBook entries and ensure reproducibility across three independent syntheses .

Q. How can researchers ensure the accuracy of solubility and stability data for this compound under varying experimental conditions?

- Methodological Answer: Conduct kinetic stability studies in solvents (e.g., DMSO, ethanol) at 25°C, 37°C, and 50°C. Use gravimetric analysis for solubility quantification and LC-MS to detect degradation products. Report confidence intervals and outliers in datasets, adhering to IUPAC guidelines for physicochemical property documentation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Perform meta-analyses of existing studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular uptake) and compound purity. Use statistical tools (ANOVA, t-tests) to identify outliers. Replicate conflicting experiments under identical conditions, and publish raw datasets with metadata to enable cross-validation .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer: Apply DFT calculations (e.g., B3LYP/6-31G*) to model transition states for methylation or aldol reactions. Validate predictions with experimental kinetic data (e.g., rate constants, activation energies). Compare results with analogous compounds (e.g., 5-Fluoro-nicotinaldehyde) to identify substituent effects .

Q. What methodologies improve the detection limits of this compound in environmental or biological matrices?

- Methodological Answer: Optimize SPE (solid-phase extraction) protocols using C18 cartridges and derivatize the aldehyde group with DNPH (2,4-dinitrophenylhydrazine) for enhanced UV/fluorescence detection. Validate with spike-recovery experiments (70–130% recovery range) and report LOD/LOQ values via calibration curves .

Q. Data Management and Reproducibility

Q. How should researchers design a data-sharing plan for studies involving this compound to ensure transparency?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR, HPLC, and bioassay data in repositories like Zenodo or PubChem. Include metadata such as instrument parameters, solvent batches, and ambient conditions. Use version control for iterative protocol updates .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values. Use bootstrap resampling to estimate 95% confidence intervals. Address heteroscedasticity via weighted least squares and validate assumptions with Q-Q plots .

Q. Conflict Resolution and Peer Review

Q. How can researchers address discrepancies between experimental and theoretical data for this compound’s thermodynamic properties?

- Methodological Answer: Reassess computational parameters (e.g., basis set size, solvent models) and compare with experimental DSC (differential scanning calorimetry) data. Publish a sensitivity analysis to identify error sources. Collaborate with third-party labs for independent validation .

Q. What peer-review criteria are essential for evaluating mechanistic studies on this compound?

Properties

IUPAC Name |

6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMEIWYPWVABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436527 | |

| Record name | 6-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53014-84-9 | |

| Record name | 6-methylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.